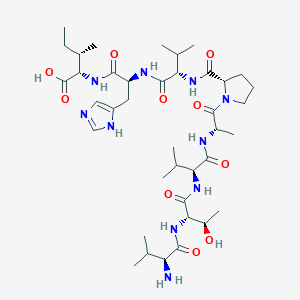

Val-Thr-Val-Ala-Pro-Val-His-Ile

Descripción

Propiedades

Número CAS |

184864-51-5 |

|---|---|

Fórmula molecular |

C39H66N10O10 |

Peso molecular |

835.0 g/mol |

Nombre IUPAC |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C39H66N10O10/c1-11-21(8)30(39(58)59)47-32(51)25(15-24-16-41-17-42-24)44-36(55)29(20(6)7)45-33(52)26-13-12-14-49(26)38(57)22(9)43-35(54)28(19(4)5)46-37(56)31(23(10)50)48-34(53)27(40)18(2)3/h16-23,25-31,50H,11-15,40H2,1-10H3,(H,41,42)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,51)(H,48,53)(H,58,59)/t21-,22-,23+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

Clave InChI |

JYXPJLOJDMGYOB-FWDAARJKSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Métodos De Preparación

Stepwise Procedure

- Resin Loading: The first amino acid (usually the C-terminal residue, here isoleucine) is covalently attached to a solid support resin such as Wang resin or Rink amide resin.

- Deprotection: The N-terminal protecting group (commonly Fmoc) is removed using a base such as 20% piperidine in DMF.

- Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt and DIPEA) and coupled to the free amine on the resin-bound peptide.

- Washing: After each coupling and deprotection step, the resin is washed to remove excess reagents and byproducts.

- Repetition: Steps of deprotection and coupling are repeated sequentially for each amino acid in the sequence: Val, Thr, Val, Ala, Pro, Val, His, Ile.

- Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups.

- Purification: The crude peptide is precipitated, typically with cold ether or methyl tert-butyl ether (MTBE), then purified by preparative HPLC.

Typical Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin loading | Wang or Rink amide resin, amino acid (1.2 equiv), DIPEA in DCM | Attach first amino acid to resin |

| Deprotection | 20% piperidine in DMF, 3-15 min | Remove Fmoc protecting group |

| Coupling | Fmoc-AA (5 equiv), HBTU/HOBt (5 equiv), DIPEA (10 equiv) in DMF/NMP, 30-40 min | Activate and couple amino acid |

| Washing | DMF, MeOH, DCM | Remove excess reagents |

| Cleavage | TFA with scavengers (e.g., water, TIS), 1-1.5 h | Release peptide from resin |

| Precipitation | Cold MTBE or ether | Isolate crude peptide |

Note: AA = amino acid; DIPEA = N,N-diisopropylethylamine; HBTU = O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt = 1-hydroxybenzotriazole; TIS = triisopropylsilane.

Automation

Automated peptide synthesizers are commonly used to improve reproducibility and throughput. The instrument controls reagent delivery, timing, and washing cycles, enabling efficient synthesis of peptides like Val-Thr-Val-Ala-Pro-Val-His-Ile with high purity.

Research Findings on Peptide Synthesis Protocols

Resin and Coupling Efficiency

- Wang resin and Rink amide resin are preferred for peptides with free acid or amide C-termini, respectively.

- Coupling efficiency is enhanced by using excess activated amino acids and coupling reagents such as HBTU/HOBt.

- Double coupling or extended coupling times may be employed for sterically hindered residues like proline or histidine.

Protecting Groups

- Fmoc is the standard N-terminal protecting group due to its mild removal conditions.

- Side chains of Thr, His, and other residues are protected with acid-labile groups (e.g., tBu for Thr, Trt for His) to prevent side reactions during synthesis.

Cleavage and Purification

- TFA cleavage with scavengers prevents side reactions such as oxidation or alkylation.

- Crude peptides are purified by reverse-phase HPLC to achieve >95% purity, confirmed by analytical HPLC and mass spectrometry.

Data Table: Typical SPPS Parameters for this compound

| Amino Acid | Position | Side Chain Protection | Coupling Time (min) | Notes |

|---|---|---|---|---|

| Ile | 8 (C-term) | None (attached to resin) | N/A | First amino acid loaded |

| His | 7 | Trityl (Trt) | 40 | Sensitive to coupling conditions |

| Val | 6 | None | 30-40 | Standard coupling |

| Pro | 5 | None | 40 | Sterically hindered, may require double coupling |

| Ala | 4 | None | 30 | Standard coupling |

| Val | 3 | None | 30 | Standard coupling |

| Thr | 2 | t-Butyl (tBu) | 40 | Protects hydroxyl group |

| Val | 1 (N-term) | None | 30 | Final coupling before cleavage |

Alternative Preparation Methods

While SPPS is the gold standard, alternative methods include:

- Solution-phase peptide synthesis: Less common for longer peptides due to purification challenges.

- Enzymatic synthesis: Using proteases or ligases to catalyze peptide bond formation, but limited by sequence specificity.

- Chemical ligation: For very long peptides or proteins, segments are synthesized separately and chemically ligated.

These methods are less practical for an octapeptide like this compound compared to SPPS.

Summary of Key Research and Protocols

- The peptide this compound can be efficiently synthesized by Fmoc-based SPPS on solid supports such as Wang or Rink amide resin.

- Standard coupling reagents (HBTU/HOBt) and bases (DIPEA) in DMF/NMP solvents are used.

- Side chain protecting groups are critical to prevent side reactions.

- Cleavage with TFA and scavengers followed by HPLC purification yields high-purity peptide.

- Automated synthesizers enhance reproducibility and scale.

This detailed synthesis approach is supported by extensive literature on peptide synthesis protocols, including automated SPPS methods and resin chemistries, as well as purification and analytical techniques widely accepted in peptide chemistry research.

Análisis De Reacciones Químicas

Tipos de Reacciones

-

Oxidación

Reactivos: Peróxido de hidrógeno, ácido performico.

Condiciones: Temperaturas suaves a moderadas.

Productos: Péptidos oxidados, a menudo con cadenas laterales modificadas.

-

Reducción

Reactivos: Borohidruro de sodio, ditiotreitol.

Condiciones: Temperaturas suaves, a menudo en soluciones acuosas.

Productos: Péptidos reducidos, a menudo con enlaces disulfuro modificados.

-

Sustitución

Reactivos: Varios nucleófilos.

Condiciones: Depende del nucleófilo y del sitio objetivo.

Productos: Péptidos sustituidos con cadenas laterales alteradas.

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: Carbodiimidas, sales de uronio.

Grupos Protectores: Fmoc, Boc, Z.

Agentes Desprotectores: Piperidina, ácido clorhídrico.

Agentes Oxidantes: Peróxido de hidrógeno, ácido performico.

Agentes Reductores: Borohidruro de sodio, ditiotreitol.

Aplicaciones Científicas De Investigación

Química

Síntesis de Péptidos: Utilizado como compuesto modelo para estudiar técnicas de síntesis de péptidos.

Catálisis: Investigado por su potencial como catalizador en reacciones orgánicas.

Biología

Ingeniería de Proteínas: Utilizado para estudiar el plegamiento y la estabilidad de las proteínas.

Sustratos Enzimáticos: Sirve como sustrato para varias enzimas en ensayos bioquímicos.

Medicina

Desarrollo de Medicamentos: Explorado como un posible péptido terapéutico para varias enfermedades.

Diagnóstico: Utilizado en ensayos de diagnóstico para detectar enzimas o anticuerpos específicos.

Industria

Biotecnología: Employed in the production of recombinant proteins.

Agricultura: Investigado por su potencial como péptido bioactivo en la protección de cultivos.

Mecanismo De Acción

El mecanismo de acción de “Val-Thr-Val-Ala-Pro-Val-His-Ile” depende de su objetivo biológico específico. En general, los péptidos ejercen sus efectos uniéndose a receptores o enzimas específicos, lo que lleva a una cascada de eventos moleculares. Por ejemplo:

Unión a Receptores: El péptido puede unirse a un receptor de la superficie celular, desencadenando una vía de señalización.

Inhibición Enzimática: Puede inhibir una enzima uniéndose a su sitio activo, evitando la conversión del sustrato.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Functional and Structural Analogues

The following peptides share partial sequence homology or functional overlap with Val-Thr-Val-Ala-Pro-Val-His-Ile:

Pharmacological Potential

- ACE Inhibition :

- Ion Transport: Valinomycin’s K⁺ transport mechanism contrasts with this compound’s structure, but both highlight the role of Val in modulating biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.